![molecular formula C10H12N4OS B1411353 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-11-0](/img/structure/B1411353.png)
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine (MMT) is a synthetic compound with a wide range of applications in scientific research. It is used as a synthetic intermediate in organic synthesis and as a reagent in various laboratory experiments. MMT has been used in a variety of fields, such as biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Antifungal Applications
Compounds structurally similar to 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine have demonstrated significant antifungal properties. A study by Jafar et al. (2017) synthesized derivatives of dimethylpyrimidin and found them to be effective against fungi like Aspergillus terreus and Aspergillus niger. This highlights the potential of these compounds in developing antifungal agents.
Crystal Structure and Theoretical Studies
The crystal structure and theoretical properties of pyrimidine derivatives, including those similar to the compound , have been explored. Murugavel et al. (2014) investigated a compound that provided insights into molecular conformation and chemical reactivity. These studies are vital for understanding the physical and chemical properties of these compounds.
Synthesis and Biological Activities
Research has been conducted on the synthesis and biological activities of pyrimidine derivatives. Su et al. (1986) detailed the synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid and its analogs, demonstrating significant anticancer activity. Such research paves the way for potential therapeutic applications.
Herbicidal Applications
Derivatives of pyrimidine, including structures similar to the compound , have shown potential as herbicides. Zhu et al. (2021) synthesized pyrimidine derivatives containing 1,2,4-triazole and found them to be effective against certain plants, indicating their use in agricultural sectors.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit cdk2 , a protein kinase involved in the regulation of the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2, which may result in the alteration of cell cycle progression .
Biochemical Pathways
The inhibition of cdk2 by similar compounds can affect the cell cycle, potentially leading to apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, including mcf-7 and hct-116 . This suggests that the compound may have potential anticancer properties.
properties
IUPAC Name |
5-[2-(methoxymethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-6-9(16-10(11)13-6)7-3-4-12-8(14-7)5-15-2/h3-4H,5H2,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUSOWTZDKTYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.